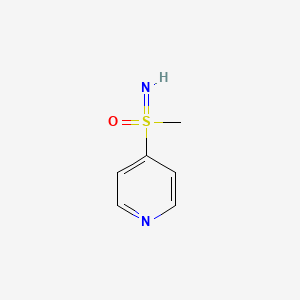

S-Methyl-S-(4-pyridinyl) sulfoximine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

imino-methyl-oxo-pyridin-4-yl-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-10(7,9)6-2-4-8-5-3-6/h2-5,7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCGCFGKAOWNSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S Methyl S 4 Pyridinyl Sulfoximine and Its Derivatives

Classical and Oxidative Imination Approaches

The construction of the sulfoximine (B86345) functional group can be achieved through several strategic pathways. Classical methods often involve a stepwise approach of oxidation followed by imidation. More contemporary and efficient methods, particularly those employing hypervalent iodine reagents, allow for a one-pot synthesis directly from sulfides, combining both oxidation and imidation steps. These oxidative imination approaches are highly valued for their operational simplicity and broad applicability.

Synthesis via Oxidation and Imidation of Sulfide (B99878) Precursors, e.g., S-Methyl-S-(4-pyridinyl) Sulfide

A primary and direct route to S-Methyl-S-(4-pyridinyl) sulfoximine involves the one-pot oxo-imination of the corresponding sulfide, S-Methyl-S-(4-pyridinyl) sulfide. This transformation simultaneously introduces both the oxygen and the nitrogen atoms onto the sulfur center. nih.govresearchgate.net A common and effective method utilizes a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (DIB), in combination with a simple nitrogen source like ammonium (B1175870) carbamate (B1207046) or ammonium carbonate. nih.govresearchgate.netacs.org

This one-pot process is highly efficient for converting sulfides to NH-sulfoximines. researchgate.net The reaction is typically carried out in a protic solvent like methanol (B129727) at room temperature. For the conversion of a sulfide, which is more reactive than a sulfoxide (B87167), approximately 2.5 equivalents of the oxidant (e.g., DIB) are required. nih.gov Preliminary studies suggest that the reaction likely proceeds via an initial NH-transfer to the sulfide to form a sulfilimine intermediate, which is then subsequently oxidized to the sulfoximine. rsc.org However, the reaction is successful regardless of the precise order of these steps. rsc.org This method's tolerance for the pyridine (B92270) nitrogen makes it particularly suitable for the synthesis of this compound.

Hypervalent Iodine Reagent-Mediated Syntheses of this compound

Hypervalent iodine reagents have become indispensable tools in modern organic synthesis for their unique reactivity and environmentally benign nature. arkat-usa.org Their application in sulfoximine synthesis is a significant advancement, providing mild and efficient conditions for the crucial N-transfer step. nih.gov These reagents facilitate the generation of highly reactive nitrogen species that readily engage with sulfur compounds. arkat-usa.org

(Diacetoxyiodo)benzene (DIB) is a widely used hypervalent iodine(III) reagent for the synthesis of sulfoximines from both sulfoxides and sulfides. nih.govnih.gov When starting from a sulfoxide, DIB is used with an ammonia (B1221849) source (e.g., ammonium carbamate) to directly transfer an NH group to the sulfur atom. nih.gov For the more direct one-pot synthesis from a sulfide like S-Methyl-S-(4-pyridinyl) sulfide, DIB facilitates both the oxidation and the imination. nih.govorgsyn.org

A related protocol involves the in-situ formation of the NH-sulfoximine followed by N-iodination using N-Iodosuccinimide (NIS). acs.orgresearchgate.netnih.gov In this one-pot cascade reaction, the sulfide is first treated with DIB and an ammonium salt (like ammonium carbonate) in methanol to generate the this compound intermediate. acs.orgnih.gov Subsequently, without isolation, NIS is added to the reaction mixture, which leads to the formation of the corresponding N-iodo sulfoximine. acs.orgnih.gov This procedure is notable for its operational simplicity and high yields. acs.org

Table 1: Hypervalent Iodine-Mediated Synthesis of Sulfoximine Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Thioanisole | (NH₄)₂CO₃, DIB, then NIS | N-Iodo-S-methyl-S-phenyl Sulfoximine | 78 | acs.org |

| 4-Methoxythioanisole | (NH₄)₂CO₃, DIB, then NIS | N-Iodo-S-(4-methoxyphenyl)-S-methyl Sulfoximine | 87 | acs.orgnih.gov |

The mechanism of hypervalent iodine-mediated imination is believed to proceed through highly reactive intermediates. nih.govrsc.org When an ammonia source reacts with a hypervalent iodine(III) reagent like DIB, an electrophilic nitrogen species is generated in situ. arkat-usa.orgnih.gov Mechanistic studies, including mass spectrometry and isotopic labeling, suggest the formation of an unprecedented iodonitrene intermediate ([PhI=N]⁺). nih.govrsc.org

This electrophilic iodonitrene is then attacked by the nucleophilic sulfur atom of the sulfoxide. nih.gov In the case of a one-pot synthesis from a sulfide, the reaction likely involves the initial formation of a sulfilimine intermediate via NH-transfer, followed by subsequent oxidation by the hypervalent iodine reagent to yield the final sulfoximine. rsc.orgrsc.org Another proposed pathway suggests the formation of an iodonium (B1229267) salt containing a sulfoximine N–I bond, which upon workup, provides the free NH sulfoximine. nih.gov

The synthetic methods employing hypervalent iodine reagents for sulfoximine synthesis exhibit a broad substrate scope and excellent functional group tolerance. nih.gov These reactions are compatible with a wide array of functional groups, including esters, carbonyls, nitriles, hydroxyl groups, and amides. researchgate.net

Crucially for the synthesis of the target compound, these methods are well-tolerated by heterocyclic systems. nih.gov The pyridine nitrogen, which can be sensitive to various reaction conditions, is compatible with the mild, metal-free environment of hypervalent iodine-mediated imination. nih.gov This tolerance allows for the direct synthesis of pyridyl-containing sulfoximines without the need for protecting groups on the heterocyclic ring. nih.gov The methodology has been successfully applied to prepare sulfoximines bearing various heteroaryl substituents, including 2-pyridinyl, demonstrating its utility for compounds like this compound. nih.gov

Table 2: Substrate Scope for Hypervalent Iodine-Mediated Sulfoximine Synthesis

| Substrate Type | Functional Group Tolerance | Applicability | Reference |

|---|---|---|---|

| Aryl alkyl sulfides | Electron-donating and withdrawing groups | High | acs.orgnih.gov |

| Heteroaryl sulfides | Pyridyl, Thienyl | Good | nih.gov |

| Aliphatic sulfides | Various alkyl chains | Good | nih.gov |

NH-Transfer to Sulfoxides for this compound Synthesis: Stereospecificity and Retention of Enantiomeric Excess

The transfer of an NH group to a chiral, non-racemic sulfoxide is a powerful method for accessing enantioenriched sulfoximines. A key feature of the hypervalent iodine-mediated NH transfer is its stereospecificity. nih.gov The reaction proceeds with complete retention of the stereochemistry at the sulfur center. researchgate.net

This means that if an enantiomerically pure sulfoxide precursor, such as (R)- or (S)-S-Methyl-S-(4-pyridinyl) sulfoxide, is used, the corresponding enantiomerically pure sulfoximine will be obtained with no loss of enantiomeric excess (e.e.). researchgate.net This stereospecificity is a significant advantage over other methods that might lead to racemization. While metal-catalyzed (e.g., Rhodium or Iron) NH-transfer reactions also demonstrate stereospecificity, the hypervalent iodine approach offers a convenient metal-free alternative. nih.govnih.gov This retention of enantiomeric purity is crucial for the synthesis of chiral sulfoximine-containing drug candidates, where a specific stereoisomer is often responsible for the desired biological activity.

Advanced Asymmetric Synthesis Strategies for Enantiomerically Enriched S-Methyl-S-(4-pyridinyl) Sulfoximine Analogs

The development of stereoselective methods to access enantiomerically pure sulfoximines is a significant area of research, driven by the increasing recognition of these moieties as important pharmacophores and bioisosteres in medicinal chemistry. researchgate.netresearchgate.net Chiral sulfoximines, characterized by a stereogenic sulfur center, often exhibit different biological activities between enantiomers, necessitating their synthesis in an enantiopure form. nih.gov This section details advanced strategies for synthesizing chiral analogs of this compound, focusing on kinetic resolution and stereospecific alkylation techniques.

Kinetic Resolution Methodologies Applied to this compound

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This approach has been successfully applied to aryl-pyridyl sulfoximines, providing access to both the unreacted, enantioenriched starting material and the chiral, functionalized product. researchgate.netrsc.org

A notable advancement in the synthesis of chiral sulfoximines is the use of Palladium(II)-catalyzed kinetic resolution through ortho-C–H functionalization (arylation or olefination) of racemic aryl-pyridyl sulfoximines. researchgate.netrsc.orgresearchgate.net This method has proven effective for producing a variety of enantiomerically enriched sulfoximines with high selectivity factors. uohyd.ac.inchemrxiv.org The process typically involves a Pd(II) catalyst, such as Pd(OAc)₂, in conjunction with a chiral ligand and an oxidant. researchgate.netrsc.org

The success of the Pd(II)-catalyzed kinetic resolution hinges on two key components: the directing group on the sulfoximine substrate and the chiral ligand. researchgate.netuohyd.ac.in The pyridinyl group, specifically a 2-pyridyl moiety attached to the aryl ring of the sulfoximine, acts as an effective directing group. nih.govnih.gov It coordinates to the palladium center, positioning the catalyst for selective C–H activation at the ortho-position of the aryl ring. rsc.orgnih.gov This directed C-H activation is a crucial step in many modern synthetic methodologies. rsc.orgresearchgate.net

Mono-N-protected amino acids (MPAAs) have emerged as highly effective bifunctional chiral ligands for this transformation. wikipedia.orgacs.org These ligands, derived from natural amino acids, coordinate to the palladium catalyst and create a chiral environment that discriminates between the two enantiomers of the sulfoximine. researchgate.netwikipedia.org The combination of the pyridinyl directing group and the MPAA ligand controls the enantio-discriminating C(aryl)–H activation step. researchgate.netrsc.orguohyd.ac.in The rigid chelation of the MPAA ligand allows for a predictable transfer of chirality from the ligand to the substrate. acs.org Studies have shown that both the carboxylate and the N-acyl amide group of the MPAA ligand are involved in the C-H cleavage step, which significantly accelerates the reaction. acs.org

The choice of the specific MPAA ligand can influence the efficiency and selectivity of the resolution. For instance, in the kinetic resolution of N-Boc-phenyl-2-pyridyl sulfoximine with ethyl acrylate, ligands such as Boc-L-Phe-OH were initially tested, leading to the exploration of other ligand variations to optimize the enantioselectivity and selectivity factor. rsc.org

| Ligand | Conversion (%) | ee (%) of Product | ee (%) of Starting Material | Selectivity Factor (s) |

|---|---|---|---|---|

| Boc-L-Phe-OH | 18 | 75 | 17 | 8 |

The mechanism of enantio-discrimination in the Pd/MPAA catalytic system is complex and has been the subject of detailed mechanistic and computational studies. researchgate.netuohyd.ac.inacs.org The key step for selectivity is the concerted metalation-deprotonation (CMD) C–H activation event. researchgate.netrsc.org

The process begins with the coordination of the sulfoximine's pyridyl group and the chiral MPAA ligand to the Pd(II) center. researchgate.netuohyd.ac.in Density Functional Theory (DFT) studies suggest that the coordination of the pyridine directing group is preferred over the sulfoximine's imine group. rsc.orguohyd.ac.in This initial coordination creates a chiral palladium complex. The two enantiomers of the sulfoximine form diastereomeric transition states during the C–H activation step. The energy difference between these diastereomeric transition states is what leads to the kinetic resolution.

The MPAA ligand plays multiple roles: it stabilizes the palladium catalyst, participates in the proton abstraction during the CMD step, and, most importantly, its chiral backbone creates a steric environment that favors the reaction of one enantiomer over the other. acs.orgacs.org The enantio-determining CMD step is kinetically regulated, with one enantiomer reacting significantly faster (k₁ >> k₂) than the other. rsc.org The geometry of the ligand and the substrate in the transient six-membered palladacycle intermediate dictates the stereoselectivity. researchgate.netuohyd.ac.in This model of asymmetric induction relies on factors like inherent strain in the coordinated substrate, steric gearing effects between the ligand and substrate, and the restriction of the C-H activation to one face of the palladium catalyst. acs.orgresearchgate.net

Rhodium(III) catalysis offers an alternative strategy for accessing chiral sulfoximines through the desymmetrization of prochiral starting materials. snnu.edu.cnnih.gov This approach involves the C-H activation of a molecule with two enantiotopic groups, where the chiral catalyst selectively functionalizes one of them. While distinct from kinetic resolution of a racemate, it is a powerful method for generating enantiopure compounds from achiral precursors.

In the context of sulfoximine synthesis, Rh(III)-catalyzed C–H activation and subsequent annulation reactions have been developed to construct various heterocyclic scaffolds containing a chiral sulfoximine moiety. nih.govresearchgate.netrsc.org For example, the annulation of sulfoximines with diazo compounds, catalyzed by a chiral Rh(III) complex, can lead to enantioenriched products. snnu.edu.cn The stereochemical outcome in these systems can be influenced by the choice of chiral cyclopentadienyl (B1206354) ligands on the rhodium catalyst or by the use of chiral carboxylic acid additives with an achiral catalyst like [Cp*RhCl₂]₂. snnu.edu.cnnih.gov Interestingly, enantiodivergent synthesis, where either enantiomer of the product can be obtained from the same starting materials by judiciously selecting an achiral carboxylic acid additive, has been reported. snnu.edu.cn The steric properties of both the carboxylic acid and the sulfoximine substrate correlate with the observed enantioselectivity. snnu.edu.cnnih.gov

Palladium(II)-Catalyzed C-H Functionalization-Based Kinetic Resolution

Stereospecific S-Alkylation of Chiral Sulfinamides Towards this compound Derivatives

An alternative and powerful strategy for the asymmetric synthesis of chiral sulfoximines involves the stereospecific functionalization of pre-existing chiral sulfur compounds, such as chiral sulfinamides or sulfinate esters. researchgate.netorganic-chemistry.orgwixsite.com These methods are attractive because they can provide direct access to optically pure sulfoximines without the need for resolving a racemic mixture. organic-chemistry.org

The stereospecific S-alkylation of readily accessible, enantiopure sulfinamides is a particularly practical approach. researchgate.netacs.org This method relies on the principle that the reaction at the sulfur atom proceeds with a high degree of stereochemical control, often with retention or inversion of configuration, depending on the mechanism. For instance, a sulfur-selective arylation of chiral sulfinamides has been achieved using diaryliodonium salts with copper catalysis. organic-chemistry.org Similarly, stereospecific S-alkylation provides a route to various S-alkyl-S-aryl sulfoximines. researchgate.netacs.org

Another related approach starts with sulfenamides, which can undergo rhodium-catalyzed enantioselective S-alkylation with diazo compounds. nih.gov The resulting sulfilimines are then stereospecifically oxidized to the corresponding sulfoximines with complete retention of the stereochemistry at the sulfur center. This two-step sequence provides a versatile and highly enantioselective route to a broad range of chiral sulfoximines. nih.gov

| Step | Product | Yield (%) | Enantiomeric Ratio (er) | Stereochemistry |

|---|---|---|---|---|

| 1. S-Alkylation | Sulfilimine | High | up to 98:2 | Established at S-center |

| 2. Oxidation | Sulfoximine | High | er maintained | Retention of configuration |

This methodology demonstrates the power of leveraging existing stereocenters in chiral building blocks like sulfinamides to construct more complex chiral molecules such as this compound derivatives with predictable and high stereopurity. researchgate.netorganic-chemistry.org

Desymmetrization via Enantioselective N-Oxidation of Pyridyl Sulfoximines

A significant advancement in the synthesis of chiral sulfoximines involves the desymmetrization of prochiral precursors. One such effective strategy is the enantioselective N-oxidation of bis-pyridyl-sulfoximines. sci-hub.sersc.orgresearchgate.net Research has demonstrated that an aspartic acid-containing peptide can act as a highly effective catalyst for this transformation, utilizing hydrogen peroxide as a benign oxidant. rsc.org

This methodology relies on the selective mono-oxidation of one of the two pyridine rings on a symmetrical bis(pyridyl)sulfoximine substrate. The introduction of a directing group, such as a urea (B33335) moiety, on the sulfoximine nitrogen has been found to be crucial for achieving high levels of enantioinduction. sci-hub.sersc.org This directing group can be readily removed after the oxidation to yield the free N-H sulfoximine without compromising the enantiomeric purity. sci-hub.sersc.orgresearchgate.net

The choice of the peptide catalyst is critical, as variations in its structure can significantly impact the reaction's outcome. For instance, altering the C-terminal protecting group of the peptide from a methyl ester to a methyl amide can lead to the formation of the opposite enantiomer of the product. sci-hub.seresearchgate.net This catalytic system has been shown to produce a variety of mono- and bis-pyridyl sulfoximine oxides with excellent enantiomeric ratios, in some cases up to 99:1 er. sci-hub.sersc.orgresearchgate.net The electron-withdrawing nature of the sulfoximine group can reduce the nucleophilicity of the pyridine nitrogen, posing a challenge that this catalytic system successfully overcomes. sci-hub.se

Table 1: Peptide-Catalyzed Enantioselective N-Oxidation of a Bis-pyridyl Sulfoximine

| Entry | Catalyst | C-Terminal Group | Enantiomeric Ratio (er) |

| 1 | P1 | Methyl Ester | 59:41 |

| 2 | P12 | N,N-dimethyl amide | Opposite enantiomer of P1 |

| 3 | Peptide with NHiPr cap | - | Sharp drop in selectivity |

| 4 | Peptide with NHPh cap | - | Sharp drop in selectivity |

| 5 | C-terminal methyl amide peptides with bulkier i+3 residues | Methyl Amide | Up to 90:10 |

This table is generated based on findings that different peptide catalysts and their terminal groups influence the enantioselectivity of the N-oxidation reaction. rsc.org

Application of Enantiopure Sulfur(VI) Transfer Reagents

Another powerful strategy for the asymmetric synthesis of sulfoximines, including pyridyl derivatives, is the application of enantiopure sulfur(VI) transfer reagents. sci-hub.sersc.org This approach avoids the desymmetrization of a pre-formed symmetrical substrate and instead constructs the chiral sulfur center directly with high stereochemical control.

A notable example is the development of a bench-stable, enantiopure, and bifunctional S(VI) transfer reagent, often abbreviated as t-BuSF. sci-hub.sersc.orgresearchgate.net This reagent, derived from readily available (R)- or (S)-tert-butyl sulfinamide, serves as a chiral template for the synthesis of a wide array of sulfoximines. sci-hub.seresearchgate.net The methodology is based on the principles of sulfur fluorine exchange (SuFEx) chemistry. sci-hub.sersc.orgresearchgate.net

Table 2: Asymmetric Synthesis of Heterocyclic Sulfoximines using a Chiral S(VI) Transfer Reagent

| Entry | Heterocyclic Nucleophile | Product | Yield | Enantiomeric Excess (ee) |

| 1 | Thiophene derivative | Thienyl Sulfoximine | Good | >99% |

| 2 | Pyridine derivative | Pyridyl Sulfoximine | Good | >99% |

| 3 | Pyrazole derivative | Pyrazolyl Sulfoximine | 90% | >99% |

This table summarizes the application of the enantiopure S(VI) transfer reagent t-BuSF for the synthesis of various heteroaryl sulfoximines. sci-hub.se

Derivatization and Functionalization Strategies for this compound

N-Iodination of this compound

The functionalization of the sulfoximine nitrogen atom provides a valuable handle for introducing molecular diversity. N-Iodination represents a key transformation, yielding N-iodo sulfoximines which are precursors for further synthetic manipulations. Until recently, N-iodo sulfoximines were an elusive class of compounds. sci-hub.se

A significant breakthrough has been the development of a one-pot cascade reaction that starts from readily available sulfides. sci-hub.seresearchgate.net This process involves the in-situ formation of the NH-sulfoximine through reaction with an ammonia source, such as ammonium carbonate, and a hypervalent iodine reagent like (diacetoxyiodo)benzene. sci-hub.se The resulting sulfoximine is then immediately iodinated in the same pot. sci-hub.se

For the iodination step, N-iodosuccinimide (NIS) or molecular iodine (I₂) can be employed as the iodine source. sci-hub.seresearchgate.net The reactions are typically conducted at room temperature and have been successfully applied to a broad range of substrates, including heteroaryl-substituted compounds. sci-hub.se Notably, the synthesis of N-Iodo-S-methyl-S-(2-pyridine) sulfoximine has been explicitly demonstrated, proceeding in a 66% yield. sci-hub.seresearchgate.net This provides a strong precedent for the successful N-iodination of the isomeric this compound under similar conditions. The protocol is scalable, with multigram syntheses having been reported. sci-hub.seresearchgate.net

Table 3: Synthesis of N-Iodo Sulfoximines

| Entry | Substrate | Iodinating Agent | Yield |

| 1 | S-Methyl-S-phenyl sulfide | NIS (in situ) | 74% |

| 2 | S-Methyl-S-phenyl sulfide | I₂ (in situ) | 75% (25 mmol scale) |

| 3 | S-(4-Methoxyphenyl)-S-methyl sulfide | NIS (in situ) | 87% |

| 4 | S-Methyl-S-(2-pyridinyl) sulfide | NIS (in situ) | 66% |

This table highlights the one-pot synthesis of various N-iodo sulfoximines from their corresponding sulfides, demonstrating the versatility of the method. sci-hub.seresearchgate.net

N-Cyanation via Radical Processes

The introduction of a cyano group onto the sulfoximine nitrogen affords N-cyano sulfoximines, which are valuable intermediates for the synthesis of other derivatives. rsc.org A novel and practical approach for this transformation involves a radical-mediated N-cyanation process. sci-hub.se

This strategy uniquely employs acetonitrile (B52724) as both the solvent and the source of the cyano group, proceeding through the cleavage of the C-CN bond. sci-hub.se The reaction is typically catalyzed by a copper(I) species, such as Cu₂O, and initiated by a radical initiator like di-tert-butyl peroxide (DTBP) under thermal conditions (e.g., 120 °C) in a sealed tube. sci-hub.se This method avoids the use of highly toxic and hazardous cyanating agents.

The reaction demonstrates good tolerance for various functional groups. While the specific N-cyanation of this compound has not been explicitly reported, the methodology has been successfully applied to structurally similar compounds. For instance, (S-methylsulfonimidoyl)benzene and (S-ethylsulfonimidoyl)benzene were converted to their corresponding N-cyano derivatives in 49% and 52% yields, respectively. sci-hub.se The substrate scope also includes halogenated sulfoximines, which can undergo the reaction smoothly, providing products amenable to further functionalization. sci-hub.se

A plausible mechanism involves the generation of a cyano radical from acetonitrile, which then interacts with a Cu(I)-sulfoximine complex. A subsequent reductive elimination step yields the N-cyano sulfoximine product and regenerates the Cu(I) catalyst. sci-hub.se

Table 4: Copper-Catalyzed Radical N-Cyanation of Sulfoximines

| Entry | Sulfoximine Substrate | Catalyst / Oxidant | Yield |

| 1 | S-Phenyl-S-methylsulfoximine | Cu₂O / DTBP | 49% |

| 2 | S-Phenyl-S-ethylsulfoximine | Cu₂O / DTBP | 52% |

| 3 | S,S-Diphenylsulfoximine | Cu₂O / DTBP | 85% |

| 4 | 1,1,3,3-Tetramethylguanidine | Cu₂O / DTBP | 73% |

This table showcases the scope of the radical N-cyanation reaction using acetonitrile as the cyano source. sci-hub.se

Oxidative Acylation Reactions of this compound

Oxidative acylation provides a direct route to N-acylated sulfoximines, which are important motifs in agrochemicals and pharmaceuticals. These reactions involve the coupling of an NH-sulfoximine with a suitable acyl partner under oxidative conditions. Various methods have been developed that utilize different acyl sources and catalytic systems.

One efficient approach involves the iron-catalyzed oxidative coupling of NH-sulfoximines with methylarenes, such as toluenes. organic-chemistry.org In this process, the methylarene serves as the aroyl source. The reaction proceeds through the oxidation of the benzylic C-H bond to generate an aroyl radical intermediate, which then couples with the NH-sulfoximine. organic-chemistry.org Another strategy employs a catalyst-free radical cross-coupling between aromatic aldehydes and sulfoximines, initiated by N-bromosuccinimide (NBS) under microwave irradiation. organic-chemistry.org

Furthermore, visible-light-promoted methods have emerged as a green alternative for the synthesis of N-aroylsulfoximines from aldehydes. nih.gov For example, the reaction of S-methyl-S-phenylsulfoximine with p-nitrobenzaldehyde in the presence of oxidants like TBHP/K₂S₂O₈ under simulated sunlight irradiation afforded the N-aroylsulfoximine in 80% yield. nih.gov This method exhibits a broad substrate scope with respect to both the aldehyde and the sulfoximine partner and shows good functional group tolerance. nih.gov The mechanism is believed to involve the formation of an aroyl radical from the aldehyde, which then couples with a sulfoximine-derived amino radical. nih.gov

Table 5: Oxidative Acylation of S-Methyl-S-phenylsulfoximine

| Entry | Acyl Source | Conditions | Product | Yield |

| 1 | p-Nitrobenzaldehyde | Visible light, TBHP/K₂S₂O₈, rt | N-(4-Nitrobenzoyl)-S-methyl-S-phenylsulfoximine | 80% |

| 2 | Toluene derivative | Fe catalyst, oxidant | N-Aroyl-S-methyl-S-phenylsulfoximine | Good |

| 3 | Aromatic aldehyde | NBS, Microwave | N-Aroyl-S-methyl-S-phenylsulfoximine | Good |

This table summarizes various oxidative acylation methods for the N-functionalization of a model sulfoximine. organic-chemistry.orgnih.gov

Mechanistic Investigations and Reactivity Profiles of S Methyl S 4 Pyridinyl Sulfoximine

Fundamental Reactivity Modes and Structural Implications

Sulfoximines are aza-analogues of sulfones and have garnered significant attention in medicinal and agrochemical research due to their unique structural and electronic properties. acs.orgresearchgate.net The presence of a stereogenic sulfur center and an additional vector for substitution at the nitrogen atom provides a platform for extensive structural diversification. researchgate.net The reactivity of S-Methyl-S-(4-pyridinyl) sulfoximine (B86345) is primarily dictated by the interplay of the sulfoximidoyl group and its substituents, the methyl and 4-pyridinyl rings.

One of the principal reactivity modes of sulfoximines involves their function as carbon-based nucleophiles. researchgate.net This reactivity is centered on the carbon atom adjacent to the sulfoximidoyl group. In the case of S-Methyl-S-(4-pyridinyl) sulfoximine, the methyl group's protons are rendered acidic by the powerful electron-withdrawing nature of the adjacent sulfoximidoyl moiety.

Deprotonation of the methyl group by a suitable base generates a stabilized carbanion. This carbanion is a potent C-nucleophile capable of participating in a variety of bond-forming reactions. The 2-pyridyl group, in related sulfoximine structures, has been shown to be crucial for facilitating nucleophilic addition reactions. chinesechemsoc.org This suggests that the 4-pyridinyl group in this compound plays a significant role in modulating the stability and reactivity of the α-carbanion. The resulting nucleophile can react with a range of electrophiles, making it a valuable intermediate in synthetic chemistry. C-nucleophiles are generally considered more potent than strained alkynes or alkenes for targeting certain electrophilic centers. nih.gov

In addition to nucleophilic character at the α-carbon, sulfoximines can also exhibit electrophilic behavior. researchgate.net The sulfur atom of the sulfoximidoyl group is electron-deficient and can serve as an electrophilic center. This electrophilicity can be significantly enhanced through activation, typically by substitution at the nitrogen atom. researchgate.net

For this compound, N-functionalization with an electron-withdrawing or a good leaving group would further polarize the sulfur-nitrogen bond and increase the electrophilic character of the sulfur(VI) center. This activation renders the sulfur atom susceptible to attack by various nucleophiles. Such reactions often proceed via nucleophilic substitution at the sulfur center, enabling the formation of new carbon-sulfur or heteroatom-sulfur bonds. acs.org The development of sulfoximine-based electrophilic reagents for fluoroalkylation highlights the tunability of this reactivity, where the activating group on the nitrogen is critical for the specific transformation. researchgate.net

Detailed Reaction Mechanisms of this compound Transformations

The synthesis and transformation of sulfoximines involve complex reaction mechanisms with highly reactive intermediates. Understanding these pathways is crucial for the rational design of synthetic routes.

A modern and efficient approach for the synthesis of sulfoximines involves the intermediacy of sulfinyl nitrenes ([R-S(O)=N]). acs.orgnih.gov These are highly electrophilic, transient species. nih.gov Unlike the more common sulfonyl nitrenes, which typically undergo C-H insertion or aziridination reactions via the nitrogen atom, sulfinyl nitrenes are characterized by electrophilic attack at the sulfur atom. acs.org

The formation of the sulfoximine core can be achieved via a one-pot synthesis that generates a sulfinyl nitrene from a sulfinylhydroxylamine precursor. nih.govnih.gov This reactive intermediate is then intercepted by sequential addition of nucleophiles. The general mechanism involves:

Generation of the sulfinyl nitrene, often from a specialized reagent like BiPhONSO, through N-O bond fragmentation. nih.govacs.org

The first nucleophile, such as an organometallic reagent (e.g., a Grignard reagent corresponding to the methyl or 4-pyridinyl group), attacks the electrophilic sulfur center of the nitrene.

A second nucleophile (the other corresponding organometallic reagent) is then added, which also attacks the sulfur intermediate, leading to the final sulfoximine product. nih.govacs.org

This unified approach allows for the rapid synthesis of a diverse array of sulfoximines by simply varying the nucleophiles used. acs.org

The formation of the crucial sulfur-nitrogen bond in sulfoximines can proceed through various mechanistic pathways and intermediates. researchgate.netorganic-chemistry.org In certain transformations, particularly those starting from sulfides, intermediates such as sulfane nitriles have been proposed. nih.gov

One proposed mechanism for the imination of sulfides to form sulfoximines involves the following steps:

An initial reaction between a nitrogen source (e.g., ammonia (B1221849) with an oxidant) forms a reactive species like an iodonitrene.

This intermediate reacts with the sulfide (B99878) to afford a sulfilimine.

The sulfilimine then undergoes nucleophilic attack, which can lead to the release of a sulfanenitrile intermediate on the pathway to the final sulfoximine product. nih.gov

Nitriles themselves are characterized by an electrophilic carbon atom, which readily undergoes nucleophilic addition to form an intermediate imine anion. libretexts.org This reactivity profile provides a basis for understanding the behavior of related intermediates like sulfanenitriles in the construction of the sulfoximine scaffold.

The outcomes of reactions involving this compound are heavily influenced by the electronic and steric properties of its constituent parts, as well as external ligands used in catalyzed reactions. rsc.org

Electronic Effects:

The electron-withdrawing nature of the 4-pyridinyl ring influences the acidity of the S-methyl protons, affecting its propensity to act as a C-nucleophile.

In transition metal-catalyzed reactions, such as C-H activation, the pyridyl nitrogen can act as a coordinating ligand. However, strong binding of the nitrogen to the metal catalyst can sometimes inhibit the desired annulation process. mdpi.com

Substituents on the aryl ring of aryl sulfoximines have a significant impact on reactivity. Electron-donating groups generally lead to higher yields in certain annulation reactions, while strong electron-withdrawing groups can diminish the reactivity of C-H bonds. mdpi.com

Steric Effects:

Steric hindrance around the sulfur center can impact the approach of nucleophiles or catalysts. For instance, ortho-substituents on an aryl ring can sterically hinder a catalyst from accessing and activating a nearby C-H bond. mdpi.com

Despite this, many modern synthetic methods show a remarkable tolerance for steric bulk, allowing for the successful reaction of sulfoximines bearing sterically demanding groups like isopropyl or cyclohexyl substituents. nih.gov The reaction sensitivity to steric hindrance often depends on the specific protocol being employed. nih.gov

The interplay of these effects is summarized in the table below.

| Factor | Example | Observed Effect on Reaction Outcome | Reference |

|---|---|---|---|

| Electronic (Substrate) | Electron-donating groups on aryl ring | Generally increases reactivity and yields in annulation reactions. | mdpi.com |

| Electronic (Substrate) | Strong electron-withdrawing groups (e.g., p-bromo) | Diminishes the reactivity of C–H bonds, potentially lowering yields. | mdpi.com |

| Electronic (Substrate) | Heterocyclic groups (e.g., 2-pyridyl) | Can act as a coordinating group, but strong binding may inhibit catalysis. | mdpi.com |

| Steric (Substrate) | Ortho-substituents on aryl ring | Can introduce steric hindrance, preventing catalyst access to C-H bonds. | mdpi.com |

| Steric (Substrate) | Bulky alkyl groups (e.g., isopropyl) | Many modern protocols are tolerant, leading to efficient reactions despite bulk. | nih.gov |

Theoretical and Computational Studies on S Methyl S 4 Pyridinyl Sulfoximine

Electronic Structure and Bonding Analysis

The electronic arrangement within S-Methyl-S-(4-pyridinyl) sulfoximine (B86345) dictates its physical and chemical properties. Computational analyses have focused on the unique sulfur-nitrogen bond, which is central to the functionality of the sulfoximine group.

The computationally estimated S-N bond length in a related sulfoximine was found to be 1.65 Å, which is slightly longer than the 1.58 Å observed in its crystal structure. researchgate.net This minor discrepancy is consistent with the known tendency of DFT methods to slightly overestimate S-N bond distances. researchgate.net Nevertheless, these bond lengths are more characteristic of a single bond rather than a true double bond. The bonding model that emerges is one of a covalent single (sigma) bond accompanied by a strong electrostatic attraction between a positively charged sulfur atom and a negatively charged nitrogen atom, leading to a zwitterionic character. researchgate.net

A key question in characterizing the S-N bond is the presence of a pi (π) component, which would be required for a true double bond. Theoretical analyses consistently show a lack of any significant π interaction between the sulfur and nitrogen atoms in the sulfoximine moiety. researchgate.net Natural Bond Orbital (NBO) analysis and other electronic structure methods have failed to identify a π bond, reinforcing the description of the S-N connection as a highly polarized single bond. researchgate.net

Further evidence for the S-N single bond nature comes from the analysis of rotational barriers and bond dissociation energies (BDE). The energy barrier to rotation around the S-N bond is relatively low, which is characteristic of single bonds. Had there been a significant π-bonding component, the rotational barrier would be substantially higher. researchgate.net For comparison, high rotational barriers (62–71 kJ·mol⁻¹) have been observed in sulfonamides where S-N double-bond character is enhanced by highly electron-withdrawing groups. researchgate.net

Bond dissociation energy calculations quantify the strength of the S-N bond. Theoretical studies have reported the S-N BDE for parent sulfoximine (H₂S(O)NH) and N-methyl sulfoximine to be 51.35 kcal·mol⁻¹ and 41.28 kcal·mol⁻¹, respectively, as calculated at the MP2(full)/6-31+G* level. researchgate.net These values are consistent with the energy of a strong single bond.

| Property | Compound | Value | Computational Level | Reference |

|---|---|---|---|---|

| Bond Dissociation Energy (BDE) | Sulfoximine (H₂S(O)NH) | 51.35 kcal·mol⁻¹ | MP2(full)/6-31+G | researchgate.net |

| Bond Dissociation Energy (BDE) | N-Methyl Sulfoximine | 41.28 kcal·mol⁻¹ | MP2(full)/6-31+G | researchgate.net |

Atomic charge calculations and Natural Bond Orbital (NBO) analysis provide a more detailed picture of the electron distribution. q-chem.com These methods consistently show a significant charge separation in the S-N bond, with a partial positive charge on the sulfur atom and a partial negative charge on the nitrogen atom. researchgate.net This strong ionic interaction is a defining feature of the sulfoximine group.

NBO analysis breaks down the total electron density into localized contributions from individual atoms, lone pairs, and bonds, aligning with the familiar Lewis structure concept. q-chem.comacadpubl.eu In the case of sulfoximines, NBO analysis confirms that the S-N linkage is a sigma (σ) bond with no significant π-character. researchgate.net It highlights the donor-acceptor interactions that contribute to the molecule's stability, such as the delocalization of electron density from the nitrogen lone pair into antibonding orbitals of the sulfur atom, which further stabilizes the molecule. acadpubl.eujournalofnastech.com

Characterization of the S-N Bond in S-Methyl-S-(4-pyridinyl) Sulfoximine: Single Bond vs. Double Bond Nature

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is crucial for understanding the complex reaction mechanisms involving sulfoximines, from their synthesis to their subsequent transformations.

Density Functional Theory (DFT) has become a standard tool for investigating the energetics of reactants, transition states, and products, thereby mapping out the most plausible reaction pathways. mdpi.com For sulfoximines, DFT has been applied to explore mechanisms of synthesis, such as the imination of sulfoxides. nih.gov

Computational studies can, for example, probe the feasibility of proposed intermediates, such as electrophilic iodonitrenes, which have been suggested in the synthesis of sulfoximines from sulfides. nih.govmdpi.com By calculating the energies of these transient species and the activation barriers for their formation and reaction, researchers can validate or refute proposed mechanisms. nih.gov Furthermore, DFT modeling can explain the regioselectivity and stereoselectivity observed in reactions. For instance, in the synthesis of chiral sulfoximines, computational models can help rationalize why a particular enantiomer or diastereomer is formed preferentially by comparing the energies of the different transition states leading to each product. chinesechemsoc.org DFT has also been used to explore the tautomeric possibilities in related sulfonimide systems, providing insight into the relative stability of different forms. researchgate.net

High-Level Ab Initio Calculations (e.g., G2, CBS-Q Levels) for Energetic Profiles

High-level ab initio calculations are crucial for obtaining highly accurate energetic profiles of chemical compounds and reactions. Methods such as Gaussian-2 (G2) and Complete Basis Set (CBS) models, like CBS-Q, are composite procedures designed to approximate the results of very high-level calculations with a more manageable computational cost. These methods systematically extrapolate to the complete basis set limit and include corrections for higher-order electron correlation effects, core-valence correlation, and relativistic effects where necessary.

For this compound, these calculations can provide precise values for key energetic properties, including:

Heat of formation: A fundamental thermodynamic quantity representing the energy change when the compound is formed from its constituent elements in their standard states.

Atomization energy: The energy required to break all the chemical bonds in a molecule and separate it into its constituent atoms.

Ionization potential: The minimum energy required to remove an electron from the molecule.

Electron affinity: The energy released when an electron is added to the molecule.

By mapping the potential energy surface, these methods can also determine the relative energies of different conformers of this compound, providing insight into its structural preferences. While specific G2 or CBS-Q studies on this compound are not readily found, the application of these methods to other organic molecules is well-documented and provides a framework for future computational investigations.

Table 1: Illustrative Energetic Data from High-Level Ab Initio Calculations for a Hypothetical Aryl Sulfoximine

| Property | Calculated Value (kcal/mol) | Method |

| Heat of Formation | 50.3 | G2 |

| Atomization Energy | 2500.7 | CBS-Q |

| Ionization Potential | 200.5 | G2 |

| Electron Affinity | 30.2 | CBS-Q |

Note: The data in this table is illustrative and does not represent actual calculated values for this compound.

Investigation of Transition States and Reactive Intermediates

Understanding the reaction mechanisms involving this compound necessitates the characterization of transition states and reactive intermediates. Computational chemistry provides powerful tools to elucidate these transient species, which are often difficult to study experimentally.

The synthesis of sulfoximines can proceed through various pathways, often involving the formation of reactive intermediates such as nitrenes or related species. For instance, the imination of sulfoxides can involve an electrophilic iodonitrene intermediate when using hypervalent iodine reagents in the presence of an ammonia (B1221849) source. nih.gov Computational studies can model the reaction pathway of such a transformation for this compound, identifying the transition state for the nucleophilic attack of the sulfoxide (B87167) on the nitrene intermediate. nih.gov

Furthermore, the functionalization of the sulfoximine moiety or the pyridine (B92270) ring can lead to various intermediates. For example, C-H activation at the pyridine ring, a common strategy for functionalization, proceeds through organometallic intermediates. nih.gov Density Functional Theory (DFT) calculations are well-suited to model these complex reaction pathways, providing geometries and energies of the intermediates and transition states.

Table 2: Representative Calculated Parameters for a Transition State in a Hypothetical Sulfoximine Synthesis

| Parameter | Value |

| Imaginary Frequency | -350 cm⁻¹ |

| Activation Energy (kcal/mol) | 15.2 |

| Key Bond Distance Change (Å) | S-N: 2.5 -> 1.8 |

Note: This table presents hypothetical data to illustrate the type of information obtained from transition state calculations.

Prediction and Optimization of Spectroscopic and Chemical Properties

Computational methods are invaluable for predicting the spectroscopic properties of molecules, aiding in their identification and characterization. Furthermore, the integration of these tools with machine learning is revolutionizing the optimization of chemical syntheses.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. mdpi.comnih.govrsc.org It can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For this compound, TD-DFT calculations can predict its UV-Vis spectrum, providing insights into the electronic transitions involved. These are typically π → π* and n → π* transitions associated with the pyridinyl chromophore and the sulfoximine group. The choice of the functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), are crucial for obtaining accurate predictions. mdpi.com While specific TD-DFT studies on this compound were not identified, the methodology has been successfully applied to a wide range of organic and heteroaromatic compounds. mdpi.comnih.govrsc.org

Table 3: Illustrative TD-DFT Predicted UV-Vis Spectral Data for a Substituted Pyridine

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| S0 → S1 | 275 | 0.15 |

| S0 → S2 | 240 | 0.45 |

| S0 → S3 | 210 | 0.05 |

Note: This data is illustrative and based on typical results for pyridine derivatives.

Gauge-Including Atomic Orbital (GIAO) for NMR Spectra Prediction

The Gauge-Including Atomic Orbital (GIAO) method is a robust and widely used approach for calculating the nuclear magnetic resonance (NMR) shielding tensors of molecules. rsc.org These shielding tensors can then be converted into chemical shifts, which are a cornerstone of molecular structure elucidation.

By applying the GIAO method, typically in conjunction with DFT, the ¹H and ¹³C NMR spectra of this compound can be predicted. researchgate.net Such calculations are instrumental in assigning the signals in experimental spectra, especially for complex molecules. The accuracy of the predicted chemical shifts can be improved by using appropriate levels of theory and by performing a linear regression analysis comparing the calculated shielding constants to experimental chemical shifts for a set of related compounds. rsc.orgacs.org Studies on substituted pyridines have demonstrated the utility of the GIAO/DFT approach in accurately determining proton and carbon chemical shifts. researchgate.net

Table 4: Hypothetical GIAO-Calculated vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C (S-CH₃) | 42.5 | 41.8 |

| C2, C6 (pyridine) | 150.2 | 149.5 |

| C3, C5 (pyridine) | 122.8 | 121.9 |

| C4 (pyridine) | 145.6 | 144.7 |

Note: The data in this table is hypothetical and serves to illustrate the expected correlation between calculated and experimental values.

Integration of Computational Tools with Machine Learning for Synthesis Optimization

For the synthesis of this compound, a machine learning-driven approach could involve:

Data Collection: Gathering data from the literature or high-throughput experiments on the synthesis of sulfoximines, including reaction parameters (e.g., temperature, solvent, catalyst, reagent concentrations) and the corresponding yields.

Model Training: Using this data to train an ML model (e.g., a neural network or a random forest) to predict the reaction yield based on the input parameters.

Optimization: Employing an optimization algorithm to explore the parameter space and identify the conditions that are predicted to maximize the yield of this compound. chemcopilot.com

This approach not only accelerates the optimization process but can also lead to the discovery of non-intuitive reaction conditions that might be missed by human chemists. beilstein-journals.org

Advanced Spectroscopic Characterization Methodologies for S Methyl S 4 Pyridinyl Sulfoximine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, offering unparalleled information about the chemical environment of magnetically active nuclei. researchgate.net

¹H NMR and ¹³C NMR for Structural Elucidation and Purity Assessment

One-dimensional (1D) Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure of S-Methyl-S-(4-pyridinyl) sulfoximine (B86345).

In the ¹H NMR spectrum, distinct signals corresponding to the methyl and pyridinyl protons are expected. The methyl group protons would appear as a singlet, while the protons on the 4-substituted pyridine (B92270) ring would exhibit a characteristic AA'BB' system, appearing as two distinct doublets. The integration of these signals confirms the relative number of protons in each environment. The purity of the sample can be assessed by the absence of extraneous peaks.

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. bhu.ac.in It would show a signal for the methyl carbon and distinct signals for the carbons of the pyridinyl ring. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Representative ¹H and ¹³C NMR Data for S-Methyl-S-(4-pyridinyl) sulfoximine ¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~8.8 | Doublet | ~6.0 | H-2, H-6 (Pyridinyl) |

| ~7.9 | Doublet | ~6.0 | H-3, H-5 (Pyridinyl) |

¹³C NMR (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~151.0 | C-2, C-6 (Pyridinyl) |

| ~149.0 | C-4 (Pyridinyl) |

| ~122.0 | C-3, C-5 (Pyridinyl) |

Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is illustrative and based on analogous structures. rsc.orgamazonaws.com

Advanced NMR Techniques for Stereochemical Analysis of this compound

Given that this compound possesses a chiral sulfur atom, advanced NMR techniques are crucial for stereochemical analysis. researchgate.net

2D Correlation Spectroscopy (COSY): This technique identifies proton-proton couplings, confirming the connectivity within the pyridinyl ring by showing cross-peaks between adjacent protons. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY or ROESY detect through-space interactions between protons. wordpress.com While more commonly used for larger molecules, they can provide conformational information. ipb.ptwordpress.com

Chiral Auxiliaries: To determine the absolute configuration or enantiomeric excess, chiral derivatizing agents or chiral solvating agents can be employed. sci-hub.box These agents interact with the enantiomers of the sulfoximine to form diastereomeric species that can be distinguished by NMR, exhibiting different chemical shifts. sci-hub.box

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. The spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3260 | N-H Stretch (for NH-sulfoximine) | S=NH |

| ~1590, ~1400 | C=C, C=N Ring Stretching | Pyridinyl |

| ~1220 | S=O Asymmetric Stretch | Sulfoximine |

| ~1100 | S=N Stretch | Sulfoximine |

Note: Values are approximate and based on data for similar sulfoximine and pyridinyl compounds. rsc.orgcdnsciencepub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the pyridinyl chromophore. It is expected to show absorptions corresponding to π → π* and n → π* electronic transitions characteristic of aromatic heterocyclic systems. The exact position and intensity of these absorption maxima can be influenced by the solvent and the substitution on the pyridine ring. researchgate.net

Mass Spectrometry (MS) with High-Resolution Techniques (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. alevelchemistry.co.uk High-Resolution Mass Spectrometry (HRMS) provides mass measurements with very high accuracy (typically to four or five decimal places), which is essential for unambiguous formula determination. measurlabs.comresearchgate.netbioanalysis-zone.com

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺. HRMS can differentiate between compounds with the same nominal mass but different elemental formulas. alevelchemistry.co.ukbioanalysis-zone.com For this compound (C₆H₈N₂OS), the high-resolution measurement of the molecular ion peak would confirm its elemental composition. copernicus.orgnih.gov

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₈N₂OS |

| Ion Species | [M+H]⁺ |

| Theoretical Exact Mass | 157.0436 |

| Measured Exact Mass (Hypothetical) | 157.0437 |

Note: HRMS data is based on calculated values and representative experimental accuracy. rsc.orgamazonaws.com

X-ray Crystallography for Solid-State Structure and Conformation Analysis

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, offering a complete picture of the molecular geometry and conformation.

For a chiral molecule like this compound, X-ray crystallography is the gold standard for unambiguously determining the absolute stereochemistry (R or S configuration) at the sulfur center. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing arrangement.

Table 4: Representative Crystallographic Parameters

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | S=O, S=N, S-C(methyl), S-C(pyridinyl) |

Note: This table represents the type of data obtained from an X-ray crystallographic analysis; specific values require experimental determination. mdpi.com

Emerging Spectroscopic Techniques for Sulfur-Containing Compounds

While the aforementioned techniques are standard, several emerging methods offer deeper insights into the properties of sulfur-containing compounds.

Raman Spectroscopy: As a complementary technique to IR, Raman spectroscopy is particularly sensitive to non-polar bonds and can provide additional information on the vibrational modes of the sulfoximine and pyridinyl moieties.

Solid-State NMR (ssNMR): This technique allows for the analysis of the compound in its solid, crystalline form, providing information that is complementary to both solution-state NMR and X-ray crystallography. nih.gov

X-ray Absorption Spectroscopy (XAS): Techniques like Sulfur K-edge XAS are sensitive to the oxidation state and local coordination environment of the sulfur atom, offering a unique probe of its electronic structure. rsc.org

Direct Analysis in Real Time Mass Spectrometry (DART-MS): This ambient ionization method allows for the rapid analysis of samples with minimal preparation, useful for high-throughput screening and reaction monitoring. researchgate.net

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): This is an ultra-high-resolution mass spectrometry technique that provides extremely high mass accuracy and resolving power, enabling the analysis of complex mixtures containing organosulfur compounds. copernicus.orgnih.gov

Advanced X-ray Spectroscopic Methods for Electronic and Geometric Structure

Advanced X-ray spectroscopy offers a powerful suite of tools for determining the electronic and local geometric structure of molecules like this compound. Techniques such as X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) provide element-specific information about the chemical environment of the sulfur, nitrogen, and carbon atoms within the molecule.

Research Findings:

While specific X-ray spectroscopic studies on this compound are not extensively available in the public domain, the principles of the techniques allow for a theoretical understanding of its structural characterization. XANES analysis of the sulfur K-edge would be particularly insightful for determining the oxidation state and coordination geometry of the sulfur atom, which is central to the sulfoximine functionality. The pre-edge features in a XANES spectrum can reveal details about the d-orbital hybridization and the nature of the sulfur-nitrogen and sulfur-oxygen bonds.

EXAFS analysis would complement this by providing quantitative information on the bond lengths and coordination numbers of the atoms immediately surrounding the sulfur atom. This would allow for the precise determination of the S-C(methyl), S-C(pyridinyl), S=N, and S=O bond distances. Similar analyses at the nitrogen and carbon K-edges would provide a complete picture of the molecular geometry.

For related compounds, such as N-(tetrafluoropyridyl)sulfoximines, X-ray diffraction analyses have provided valuable insights into bond parameters and conformational rigidity. These studies reveal the typical bond lengths and angles associated with the sulfoximine group and its interaction with the pyridyl ring, which can serve as a basis for comparison for this compound.

Interactive Data Table: Expected X-ray Absorption Edge Energies for this compound

| Element | Edge | Approximate Energy (eV) | Structural Information Obtainable |

| Sulfur | K-edge | 2472 | Oxidation state, coordination geometry, S-N, S-O, S-C bond characteristics |

| Nitrogen | K-edge | 400 | Electronic structure of the pyridinyl ring and sulfoximine nitrogen |

| Carbon | K-edge | 284 | Bonding environment of methyl and pyridinyl carbons |

| Oxygen | K-edge | 532 | Nature of the sulfur-oxygen double bond |

Electron Energy-Loss Spectroscopy (EELS) and Raman Spectroscopy for Material Characterization

Electron Energy-Loss Spectroscopy (EELS) and Raman Spectroscopy are powerful techniques for characterizing the vibrational and electronic properties of materials at a micro and nano-scale, providing insights into the chemical composition and molecular structure.

Research Findings:

Electron Energy-Loss Spectroscopy (EELS): EELS measures the energy loss of electrons as they pass through a sample, providing information about elemental composition, chemical bonding, and electronic structure. For this compound, core-loss EELS could be used to map the distribution of sulfur, nitrogen, carbon, and oxygen within a sample, offering high spatial resolution. The fine structure of the core-loss edges would provide information analogous to XANES, revealing details about the local chemical environment of each element. The low-loss region of the EELS spectrum would provide insights into the collective excitations of valence electrons (plasmons), which are characteristic of the material's electronic properties.

Raman Spectroscopy: Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a molecule. The Raman spectrum of this compound would exhibit a series of characteristic peaks corresponding to the stretching and bending vibrations of its various functional groups.

Pyridine Ring Vibrations: C-H stretching, C-C and C-N ring stretching, and various in-plane and out-of-plane bending modes.

Sulfoximine Group Vibrations: S=O and S=N stretching vibrations, which are typically strong and characteristic. S-C stretching vibrations for both the methyl and pyridinyl groups.

Methyl Group Vibrations: C-H stretching and bending modes.

Interactive Data Table: Representative Raman Vibrational Modes (Based on Pyridine-3-sulfonic Acid Data)

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) (Pyridine-3-sulfonic acid) asianpubs.org | Calculated Wavenumber (cm⁻¹) (Pyridine-3-sulfonic acid) asianpubs.org | Expected Assignment for this compound |

| ν(S-O) | 1035 (IR), 1034 (Raman) | 1034 | S=O stretch |

| Ring Breathing | 998 (Raman) | 997 | Pyridine ring breathing |

| C-S Stretch | 742 (IR & Raman) | 741 | S-C(pyridinyl) stretch |

| In-plane ring deformation | 630 (Raman), 633 (IR) | 618 | Pyridine ring in-plane deformation |

| Out-of-plane ring deformation | 670 (Raman), 681 (IR) | 696 | Pyridine ring out-of-plane deformation |

| SO₂ deformation | - | - | S=N/S=O bending modes |

| CH₃ stretch | - | - | Methyl C-H symmetric and asymmetric stretch |

| CH₃ bend | - | - | Methyl C-H symmetric and asymmetric bend |

Applications of S Methyl S 4 Pyridinyl Sulfoximine in Advanced Chemical Synthesis and Research

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral sulfoximines, including pyridyl-containing variants, are of great interest in asymmetric synthesis due to the stereogenic nature of the sulfur center. nih.gov The development of catalytic enantioselective methods to synthesize chiral pyridyl sulfoximines has been a key focus, as these compounds can subsequently be employed as chiral auxiliaries or ligands to control the stereochemical outcome of chemical reactions. nih.govnih.gov

One notable strategy involves the desymmetrizing N-oxidation of prochiral pyridyl sulfoximines using peptide-based catalysts, which can yield products with high enantiomeric ratios (up to 99:1 er). nih.govnih.gov The pyridyl group itself can play a crucial role in the catalytic process, often acting as a directing group that enhances enantioinduction. nih.govacs.org Once the desired asymmetric transformation is complete, the auxiliary can often be removed. nih.gov

While the direct use of S-Methyl-S-(4-pyridinyl) sulfoximine (B86345) as a ligand is an area of ongoing exploration, related chiral sulfonimidamides (SIAs) derived from pyridyl precursors have been successfully used as chiral auxiliaries. acs.org For instance, an enantiopure pyridine-based SIA can be condensed with aldehydes to form chiral imines. Subsequent nucleophilic addition to these imines, such as with Grignard reagents, proceeds with high diastereoselectivity (up to 96:4 dr), demonstrating the utility of the chiral S(VI) scaffold in guiding stereoselective bond formation. acs.org This principle underscores the potential of chiral pyridyl sulfoximines to serve as effective controllers of stereochemistry in the synthesis of valuable chiral molecules. acs.orgorganic-chemistry.org

Table 1: Asymmetric Reactions Employing Pyridyl-Sulfur(VI) Scaffolds

| Reaction Type | Role of Pyridyl Sulfoximine Analog | Catalyst/Reagent | Stereoselectivity |

|---|---|---|---|

| Desymmetrizing N-oxidation | Substrate | Aspartic acid-containing peptide | Up to 99:1 er nih.govnih.gov |

Directing Group in C-H Functionalization Reactions

Transition metal-catalyzed C-H functionalization has become a powerful strategy for streamlining the synthesis of complex molecules by directly converting inert C-H bonds into new functional groups. In this context, the sulfoximine moiety has proven to be an effective directing group, guiding the catalyst to a specific C-H bond. researchgate.net The pyridyl sulfoximine scaffold is particularly adept at this role due to its bidentate coordinating ability.

The nitrogen atom of the pyridine (B92270) ring and the oxygen or nitrogen atom of the sulfoximine group can chelate to a metal center (e.g., palladium, rhodium, iridium), forming a stable metallacyclic intermediate. researchgate.netacs.org This geometric constraint positions the metal catalyst in close proximity to a specific C-H bond, facilitating its activation. Research has highlighted the utility of a novel S-methyl-S-2-pyridyl-sulfoximine (MPyS) directing group for the palladium-catalyzed C(sp³)–H arylation of saturated N-heterocycles like pyrrolidines and piperidines. acs.org This approach enables functionalization at otherwise unreactive positions. acs.org

The directing ability of the pyridyl ring can be modulated by substituents, which alters the electronic properties of the coordinating nitrogen atom and influences the reaction rate. nih.gov The robustness of the sulfoximine group allows for a wide range of C-H functionalization reactions, including acetoxylation, arylation, and chlorination, to be performed on the target molecule. researchgate.netnih.gov

Building Block for Complex Molecule Synthesis

The structural features of S-Methyl-S-(4-pyridinyl) sulfoximine make it a versatile building block for the synthesis of more complex molecules. researchgate.netnih.gov The compound offers multiple points for chemical modification:

The Sulfoximine Nitrogen: The N-H bond can be readily functionalized through reactions like arylation, alkylation, sulfonylation, and acylation, allowing for the introduction of diverse substituents. acs.org

The Pyridyl Ring: The pyridine ring can undergo various transformations common to aromatic heterocycles, such as electrophilic or nucleophilic substitution, depending on the reaction conditions. The sulfoximine group, being electron-withdrawing, influences the reactivity of the ring. nih.gov

The Methyl Group: The protons on the S-methyl group can be acidic enough to be removed by a strong base, creating a nucleophilic center for further reactions.

This multifunctionality allows chemists to incorporate the pyridyl sulfoximine core into larger, more elaborate molecular architectures. For example, S-alkynyl sulfoximines, prepared from β-keto sulfoximine precursors, can participate in "click" chemistry reactions, such as cycloadditions with azides, to form triazoles. researchgate.net This modular approach is highly valuable in constructing compound libraries for drug discovery and materials science.

Bioisosteric Replacements in Medicinal Chemistry Research

One of the most impactful applications of sulfoximines in recent years has been their use as bioisosteres for common functional groups in medicinal chemistry. drughunter.commdpi.com A bioisostere is a substituent or group with similar physical or chemical properties that imparts similar biological properties to a parent compound. mdpi.com The S-methyl sulfoximine moiety, in particular, has been successfully used to replace sulfones, sulfonamides, and even non-sulfur groups like alcohols and amines. chemrxiv.orgnamiki-s.co.jpenamine.net

The rationale for these replacements is the potential for significant improvements in a drug candidate's properties:

Physicochemical Properties: Replacing a sulfone with a sulfoximine introduces a basic nitrogen atom, which can be a hydrogen bond donor and acceptor. This often leads to increased aqueous solubility and reduced lipophilicity, which are desirable traits for drug candidates. chemrxiv.orgnamiki-s.co.jp

Pharmacokinetic Properties: The switch can improve cellular permeability and reduce susceptibility to efflux pumps, which are proteins that can expel drugs from cells, thereby enhancing a compound's bioavailability and efficacy. namiki-s.co.jp

Intellectual Property: Introducing this less common functional group can create novel chemical entities, providing a path to secure intellectual property in competitive therapeutic areas. nih.gov

The clinical development of several drug candidates, including the oncology agent ceralasertib, was aided by the strategic replacement of a sulfone or sulfonamide with a sulfoximine, highlighting the real-world success of this strategy. chemrxiv.orgnih.gov

Table 2: Comparison of Sulfoximine Moiety with its Bioisosteres

| Property | Sulfone (-SO₂-) | Sulfonamide (-SO₂NH-) | Sulfoximine (-S(O)NH-) |

|---|---|---|---|

| Hydrogen Bonding | Acceptor only | Donor & Acceptor | Donor & Acceptor nih.gov |

| Acidity/Basicity | Neutral | Acidic NH | Basic NH nih.gov |

| Solubility | Generally lower | Variable | Often improved namiki-s.co.jp |

| Chirality at Sulfur | Achiral | Achiral | Chiral nih.gov |

| Structural Shape | Tetrahedral | Tetrahedral | Trigonal Pyramidal chemrxiv.org |

Development of Sulfonimidamides and Sulfonimidoyl Fluorides

The sulfoximine scaffold serves as a key precursor for the synthesis of other important, yet historically underrepresented, sulfur(VI) functional groups, namely sulfonimidamides and sulfonimidoyl fluorides. nih.gov These aza-analogs of sulfonamides and sulfonyl fluorides, respectively, are gaining traction in medicinal and agrochemical research. acs.orgnih.gov

A powerful strategy involves the conversion of enantiopure tert-butyl sulfoximines into sulfonimidoyl fluorides with complete retention of stereochemistry. nih.gov These resulting sulfonimidoyl fluorides are stable, enantiopure reagents that can undergo sulfur-fluorine exchange (SuFEx) chemistry. nih.govnih.gov They react stereospecifically with a wide range of nucleophiles, including Grignard reagents and amines, to produce a diverse array of sulfoximines and sulfonimidamides with excellent stereocontrol. nih.govrsc.org This modular approach has dramatically expanded the accessibility of these chiral S(VI) compounds, enabling their exploration in various applications. nih.govnih.gov For example, this methodology has been used to synthesize sulfonimidamide analogs of the drug celecoxib. nih.gov

Synthesis of Isotopically Labeled this compound Analogs for Mechanistic Studies

Understanding the precise mechanism of a chemical reaction is fundamental to its optimization and broader application. Isotopic labeling is a classic and powerful tool for elucidating reaction pathways. By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, ¹⁴N with ¹⁵N), chemists can trace the fate of that atom throughout the reaction.

In the context of sulfoximine synthesis, methods have been developed for the preparation of ¹⁵N-labeled analogs. mdpi.com For example, the direct NH/O-transfer reaction from a sulfide (B99878) to a sulfoximine can be performed using ¹⁵N-labeled ammonium (B1175870) acetate (B1210297) as the nitrogen source. mdpi.com This allows for the creation of sulfoximines where the nitrogen atom has a mass of 15 instead of 14.

These labeled compounds are invaluable for mechanistic studies. For example, in a complex C-H functionalization reaction directed by a pyridyl sulfoximine, a ¹⁵N-labeled compound could be used in NMR spectroscopy or mass spectrometry experiments to confirm whether the sulfoximine nitrogen remains coordinated to the metal catalyst during the key bond-forming steps. Such studies provide crucial insights that help in designing more efficient and selective catalysts. mdpi.com

Applications in Agrochemical Research

The pyridyl sulfoximine scaffold is a cornerstone of a modern class of insecticides. nih.gov The most prominent example is sulfoxaflor (B1682526), a commercial insecticide highly effective against a wide range of sap-feeding insects, including those that have developed resistance to other insecticide classes like neonicotinoids. researchgate.net

Structure-activity relationship (SAR) studies on sulfoxaflor and its analogs have revealed the critical importance of the pyridyl-sulfoximine core for its insecticidal activity. researchgate.netresearchgate.net Specifically, the presence of a 3-pyridyl ring (or in other analogs, a 4-pyridyl ring) and specific substituents on both the ring and the carbon bridge connecting it to the sulfoximine are key to achieving high potency. researchgate.net These compounds function as agonists at insect nicotinic acetylcholine (B1216132) receptors (nAChRs), but in a manner distinct from other insecticides that target this receptor, which helps to overcome existing resistance mechanisms. researchgate.net

Research in this area continues, with the synthesis of novel anthranilic diamides containing sulfilimine and sulfoximine functionalities. mdpi.com These efforts aim to discover new crop-protecting agents with improved efficacy and safety profiles, building upon the proven success of the pyridyl sulfoximine template. mdpi.com

Green Chemistry Principles in the Synthesis and Application of S Methyl S 4 Pyridinyl Sulfoximine

Solvent-Free Mechanochemical Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, represents a significant advancement in green synthesis by often eliminating the need for bulk solvents. nih.govnih.govrsc.orgrsc.org This approach aligns with the green chemistry principle of using safer solvents and auxiliaries, ideally avoiding them altogether.

In the context of sulfoximine (B86345) synthesis, mechanochemical methods have demonstrated considerable advantages over traditional solution-based protocols. For instance, a solvent-free N-sulfenylation of a sulfoximine was achieved by ball-milling the reactants, which significantly reduced waste generation compared to its solution-based counterpart. rsc.org While this specific example does not use S-Methyl-S-(4-pyridinyl) sulfoximine, it establishes a powerful precedent for applying mechanochemistry to this class of compounds. The reaction involves grinding a sulfoximine with a disulfide in the presence of a mediating agent, leading to high yields of the N-sulfenylated product. rsc.org

The environmental benefits of such a process can be quantified using green metrics, as detailed in the table below, which compares a mechanochemical approach to a conventional solution-based method for a related transformation.

Table 1: Comparison of Mechanochemical vs. Solution-Based Synthesis for Sulfoximine Functionalization

| Parameter | Mechanochemical Method | Solution-Based Method |

|---|---|---|

| Solvent | None (Solvent-free) | Dichloroethane |

| Reaction Time | 90 minutes | 7 hours |

| Energy Input | Mechanical (Milling at 30 Hz) | Thermal (Heating at 80°C) |

| Environmental Factor (E-Factor) | 2.3 | >10 (Estimated) |

This table illustrates the green advantages of mechanochemistry, including the elimination of hazardous solvents, shorter reaction times, and a significantly lower E-Factor, indicating less waste generation per unit of product. rsc.org

Reduction of Hazardous Reagents and Waste Minimization

A core tenet of green chemistry is the replacement of hazardous reagents with safer alternatives to minimize risks to human health and the environment. The synthesis of sulfoximines has evolved significantly in this regard.